

Application Note: Asymmetric Epoxidation of Allylic Alcohols using Diethyl D-(-)-tartrate

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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

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Introduction

Asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of chiral epoxides, which are versatile intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and widely utilized method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3] This reaction employs a chiral catalyst system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄], **Diethyl D-(-)-tartrate** (D-(-)-DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The use of the D-(-) enantiomer of diethyl tartrate directs the epoxidation to one face of the alkene, leading to the formation of the corresponding epoxide with a high degree of enantioselectivity.[4][5]

Mechanism of Asymmetric Induction

The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex. In the presence of the allylic alcohol and TBHP, a dimeric titanium complex is formed where two titanium centers are bridged by the tartrate ligands.[6] This rigid chiral environment dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol.

A useful mnemonic has been developed to predict the stereochemical outcome of the reaction. When the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner, the use of D-(-)-diethyl tartrate results in the delivery of the oxygen atom from the top face (si

face) of the alkene. Conversely, L-(+)-diethyl tartrate directs the oxygen atom to the bottom face (re face).[4][7]

Applications

The Sharpless asymmetric epoxidation has been successfully applied to the synthesis of a wide range of biologically active molecules, including pheromones, leukotrienes, saccharides, terpenes, and antibiotics.[1][2] The resulting chiral epoxides can be readily converted into a variety of other functional groups, such as diols, aminoalcohols, and ethers, making this reaction a powerful tool in synthetic chemistry.[1]

Quantitative Data

The following table summarizes the results of the Sharpless asymmetric epoxidation for a variety of allylic alcohols using a catalytic system with D-(-)-diethyl tartrate or its enantiomer.

Allylic Alcohol	Tartrate Ligand	Temperature (°C)	Time (h)	Yield (%)	Enantiomeric Excess (ee, %)
Cinnamyl alcohol	(+)-DET	-12	11	88	95
(E)-2-Hexen-1-ol	(-)-DET	-20	14	80	80
Geraniol	(-)-DET	-20	5	90	94
(Z)-3-Methyl-2-penten-1-ol	(+)-DET	-10	29	74	86
3-Methyl-2-buten-1-ol	(+)-DET	-20	0.75	95	91

Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.[7]

Experimental Protocols

General Considerations:

- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Anhydrous solvents are essential for the success of the reaction.
- The use of 3Å or 4Å molecular sieves is recommended to ensure anhydrous conditions.^[7]
- Highly concentrated solutions of tert-butyl hydroperoxide are potentially hazardous and should be handled with care behind a safety shield.^[8]

Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from Organic Syntheses.^[8]

Materials:

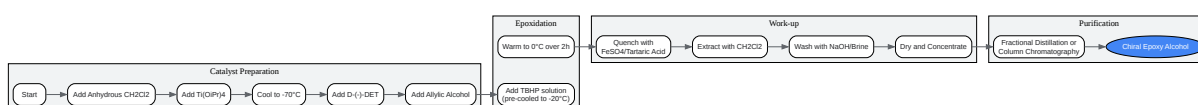
- Methylene chloride (CH_2Cl_2), anhydrous
- Titanium(IV) isopropoxide $[\text{Ti}(\text{OiPr})_4]$
- **Diethyl D-(-)-tartrate** [(-)-DET]
- (E)-2-Hexen-1-ol
- tert-Butyl hydroperoxide (TBHP) in toluene (e.g., 2.71 M)
- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Tartaric acid
- Sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Catalyst Preparation:
 - To a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous methylene chloride (1.00 L).
 - Add titanium(IV) isopropoxide (38.1 g, 0.134 mol) to the solvent.
 - Cool the solution to -70 °C using a dry ice-ethanol bath.
 - Add **Diethyl D-(-)-tartrate** (33.1 g, 0.161 mol) to the cooled solution.
 - Add (E)-2-hexen-1-ol (25.0 g, 0.25 mol) to the reaction mixture.
- Epoxidation Reaction:
 - To the cooled catalyst mixture, add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide in toluene (184.5 mL of a 2.71 M solution, 0.50 mol) dropwise.
 - Allow the reaction temperature to rise to 0 °C over a period of 2 hours.
- Work-up:
 - In a separate beaker, prepare a solution of ferrous sulfate (125 g) and tartaric acid (50 g) in water (500 mL).
 - Pour the reaction mixture into the ferrous sulfate solution with vigorous stirring. The two-phase mixture should be stirred for at least 5 minutes after the organic layer becomes colorless.
 - Separate the layers and extract the aqueous layer with methylene chloride (3 x 100 mL).
 - Combine the organic layers and add a pre-cooled (0 °C) solution of 30% aqueous sodium hydroxide in brine (125 mL). Stir vigorously for 1 hour at 0 °C.
 - Separate the layers and wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- Purification:
 - The crude product can be purified by fractional distillation or column chromatography on silica gel to yield the desired epoxy alcohol.

Visualizations



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Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

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